sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate
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Overview
Description
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N2O3Na. It is a derivative of benzimidazole, featuring a methoxy group and a methyl group attached to the benzimidazole ring.
Preparation Methods
The synthesis of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Methoxy and Methyl Groups: The methoxy group is introduced via methylation of the hydroxyl group on the benzimidazole ring, while the methyl group is added through alkylation reactions.
Formation of the Acetate Group: The final step involves the reaction of the benzimidazole derivative with chloroacetic acid in the presence of a base to form the acetate group, followed by neutralization with sodium hydroxide to yield the sodium salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired reaction outcomes.
Scientific Research Applications
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: It is employed in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can be compared with other benzimidazole derivatives, such as:
Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate: This compound has similar structural features but includes a chlorobenzoyl group, which may confer different pharmacological properties.
Omeprazole N-oxide: This compound is a derivative of omeprazole and contains a benzimidazole ring with a sulfinyl group, used as a proton pump inhibitor.
Indole-3-acetic acid: Although not a benzimidazole, this compound shares some structural similarities and is known for its role as a plant hormone.
The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole ring, which may result in distinct biological and chemical properties.
Properties
CAS No. |
2408970-99-8 |
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Molecular Formula |
C11H11N2NaO3 |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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